

Application Notes and Protocols: HYNIC-iPSMA TFA in Non-Prostate Cancer PSMA Expression

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Compound of Interest

Compound Name: HYNIC-iPSMA TFA

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Introduction

Prostate-Specific Membrane Antigen (PSMA), despite its name, is a well-established target in prostate cancer, but its expression is not confined to prostatic tissue. A growing body of evidence highlights the significant expression of PSMA in the neovasculature of a wide range of non-prostatic solid tumors, making it a promising pan-cancer target for imaging and therapy. [1][2][3][4][5][6][7][8][9][10] This upregulation in tumor-associated endothelial cells, in contrast to the minimal expression in healthy vasculature, provides a high-contrast target for therapeutic and diagnostic agents. [4][11]

The radiopharmaceutical precursor, **HYNIC-iPSMA TFA** (6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic Acid salt), is a ligand that can be radiolabeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. [12][13] This technology offers a widely available and cost-effective alternative to PET imaging for the visualization of PSMA expression. These application notes provide a summary of PSMA expression in various non-prostate cancers and detailed protocols for the use of **HYNIC-iPSMA TFA**.

Quantitative Data on PSMA Expression in Non-Prostate Cancers

The following tables summarize the reported prevalence of PSMA expression in the neovasculature and/or tumor cells of various non-prostate cancers, as determined by immunohistochemistry (IHC) and molecular imaging.

Table 1: PSMA Expression in Non-Prostate Cancer Neovasculature (Immunohistochemistry)

Cancer Type	Number of Samples/Patients	Percentage of PSMA-Positive Neovasculature	Reference(s)
Glioblastoma	5	80% (Moderate to strong staining)	[8]
Melanoma	10	70% (Moderate to strong staining)	[8]
Non-Hodgkin's Lymphoma	10	60% (Moderate to strong staining)	[8]
Osteosarcoma	7	43% (Moderate to strong staining)	[8]
Myeloma	5	40% (Moderate to strong staining)	[8]
Angiosarcoma	3	67% (Weak staining)	[8]
Testicular Cancers	5	0%	[8]
Soft Tissue/Bone Tumors	779	19.38%	[5]
Rhabdomyosarcoma	20	15% (Strong neovascular expression)	[5]
Malignant Peripheral Nerve Sheath Tumors	21	19.05% (Strong neovascular expression)	[5]
Synovial Sarcoma	16	35.29% (Strong neovascular expression)	[5]
Undifferentiated Pleomorphic Sarcoma	33	18.18% (Strong neovascular expression)	[5]

Gastric Adenocarcinoma		76% of samples showed neovasculature PSMA expression.	[5]
Oral Squamous Cell Carcinoma		75% of cases demonstrated PSMA expression in the tumor neovasculature.	[5]
Bladder Carcinoma	10	>80% (Moderate to strong staining)	[8]
Ovarian Carcinoma	10	>80% (Moderate to strong staining)	[8]
Pancreatic Carcinoma	10	>80% (Moderate to strong staining)	[8]
Non-Small Cell Lung Cancer (NSCLC)	-	~59%	[14]
Squamous Cell Carcinoma (Lung)	-	64%	[14]
Large Cell Carcinoma (Lung)	-	71%	[14]
Adenocarcinoma (Lung)	-	45%	[14]
Small Cell Lung Cancer (SCLC)	-	~70%	[14]
Breast Cancer	92	90%	[1]
Salivary Gland Cancers	-	>90% in some subtypes	[2]

Table 2: PSMA Expression in Non-Prostate Cancer Cells (Immunohistochemistry)

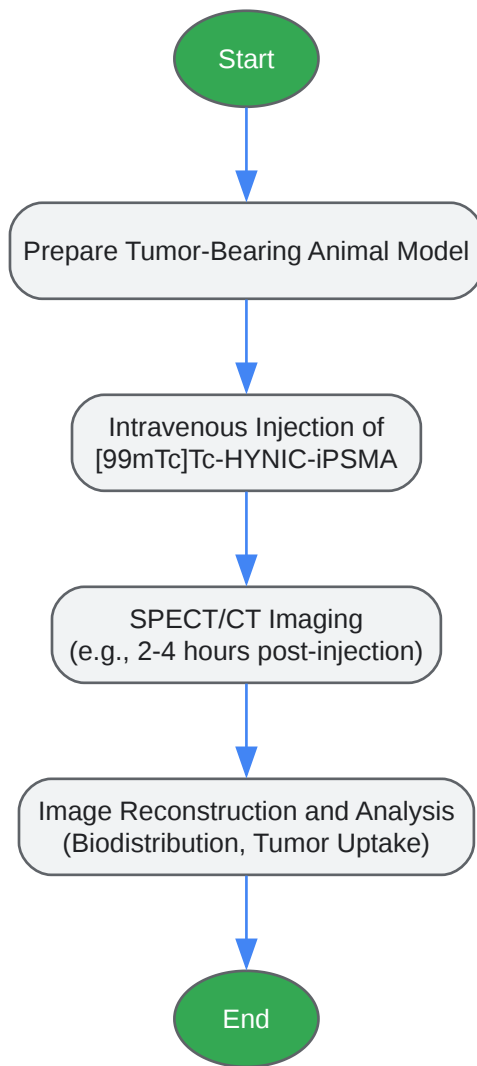
Cancer Type	Number of Samples/Patients	Percentage of PSMA-Positive Tumor Cells	Reference(s)
Salivary Gland Tumors	-	Detected in tumor cells	[1]
Pancreatic Ductal Adenocarcinoma	-	67% of cases	[2]
Glioblastoma Multiforme (GBM)	-	5% of tumor cells	[2]
Non-Small Cell Lung Cancer (NSCLC)	-	~16%	[14]
Small Cell Lung Cancer (SCLC)	-	0%	[14]

Table 3: Quantitative Imaging Data of PSMA Radiotracer Uptake in Non-Prostate Cancers

Cancer Type	Radiotracer	Number of Patients	Key Findings	Reference(s)
Salivary Gland Carcinoma (AdCC and SDC)	68Ga-PSMA	-	AdCC SUVmax range: 1.1 - 30.2; SDC SUVmax range: 0.3 - 25.9	[1]
Pancreatic Cancer	68Ga-PSMA vs 18F-FDG	1	Higher specificity for PSMA (90% vs. 57.1%)	[1]
Non-Small Cell Lung Cancer	111In-J591 and 68Ga-PSMA	-	High uptake in primary tumors, lymph nodes, and bone metastases.	[5]
Renal Cell Carcinoma (ccRCC)	-	-	Standardized uptake values ranging between 1.7 and 35 in metastatic lesions.	[14]

Signaling Pathways

PSMA's role in tumor angiogenesis is multifaceted, involving the modulation of key signaling pathways within endothelial cells.[1][11] A critical mechanism involves PSMA's interaction with the extracellular matrix and cellular adhesion molecules.



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